molecular formula C7H2BrF2NO B067110 2-Bromo-4,6-difluorophenyl isocyanate CAS No. 190774-48-2

2-Bromo-4,6-difluorophenyl isocyanate

Cat. No. B067110
M. Wt: 234 g/mol
InChI Key: NPRYGRLJCFTSBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related isocyanate compounds often involves reactions with carboxylic acids or their derivatives, utilizing reagents such as 4'-bromophenacyl triflate in the derivatization of carboxylic acids for high-performance liquid chromatography detection (Ingalls et al., 1984). Another example includes the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines, highlighting the versatility of bromophenyl isocyanide derivatives in multicomponent chemistry (Lygin & Meijere, 2009).

Molecular Structure Analysis

The crystal structure of compounds closely related to 2-Bromo-4,6-difluorophenyl isocyanate, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide, provides insights into their molecular arrangement and intermolecular interactions. These structures typically feature hydrogen bonding and halogen interactions that contribute to their stability and reactivity (Polo et al., 2019).

Chemical Reactions and Properties

Isocyanates like 2-Bromo-4,6-difluorophenyl isocyanate participate in a variety of chemical reactions. They are pivotal in carboboration reactions with tris(pentafluorophenyl)borane, illustrating their ability to form complex heterocyclic compounds through the carboboration of the isocyanate C=O bond (Mehta & Goicoechea, 2019).

Scientific Research Applications

Environmental and Health Impact Studies

Research on compounds structurally similar to 2-Bromo-4,6-difluorophenyl isocyanate, like isocyanates in general, plays a crucial role in understanding their environmental behavior, toxicological effects, and potential applications in various fields. For instance, studies on isocyanates and related brominated compounds have been focused on their environmental concentrations, toxicology, and implications for human health and safety.

  • Environmental Presence and Toxicology : The environmental concentration and toxicological impacts of brominated compounds, including those used in flame retardants and pesticides, have been extensively reviewed. These substances are ubiquitous in the environment due to their widespread use and persistence. Research has highlighted the need for understanding their environmental behavior, human exposure routes, and potential health effects (Koch & Sures, 2018)[https://consensus.app/papers/concentrations-toxicology-246tribromophenol-koch/9e9f694cdd2a567d963b0aea9511bb10/?utm_source=chatgpt].

  • Occupational Exposure to Isocyanates : The mechanisms of action following inhalation exposure to isocyanates, which are key components in the manufacture of polyurethanes, have been reviewed. These studies underline the significance of occupational safety measures and health risk assessments in environments where isocyanates are used (Nakashima, Takeshita, & Morimoto, 2002)[https://consensus.app/papers/review-exposure-isocyanates-mechanisms-action-nakashima/13d8ee6ad1d756498b8e031dfd5a11d9/?utm_source=chatgpt].

  • Chemical Reactions and Industrial Applications : Research into the reactions of CO2 and CO2 analogs with reagents containing Si-H and Si-N units provides insights into the industrial applications of such reactions, including the synthesis of room temperature vulcanizers, siloxanes, ureas, and isocyanates. These findings have direct relevance to the development of new materials and processes in the chemical industry (Kraushaar, Schmidt, Schwarzer, & Kroke, 2014)[https://consensus.app/papers/reactions-analogs-reagents-containing-si–h-si–n-units-kraushaar/bb2fa1bc8a995468958ca72c1a2d03ed/?utm_source=chatgpt].

  • Non-Isocyanate Polyurethanes : Given the health concerns associated with isocyanates, there has been significant interest in developing non-isocyanate polyurethanes (NIPUs) using sustainable and less hazardous materials. Advances in this area offer potential for safer alternatives in applications where traditional isocyanate-based polyurethanes are used, including adhesives, coatings, and foams (Rokicki, Parzuchowski, & Mazurek, 2015)[https://consensus.app/papers/nonisocyanate-polyurethanes-synthesis-properties-rokicki/3d139f456bed516ea100b7f601958aab/?utm_source=chatgpt].

Safety And Hazards

2-Bromo-4,6-difluorophenyl isocyanate is considered hazardous. It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and take measures to prevent the build-up of electrostatic charge . It is also recommended to keep away from sources of ignition .

properties

IUPAC Name

1-bromo-3,5-difluoro-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2NO/c8-5-1-4(9)2-6(10)7(5)11-3-12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRYGRLJCFTSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N=C=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369862
Record name 2-Bromo-4,6-difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,6-difluorophenyl isocyanate

CAS RN

190774-48-2
Record name 2-Bromo-4,6-difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,6-difluorophenyl isocyanate
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